molecular formula C14H22ClN B14019646 1-(4-Chlorophenyl)-2-methylheptan-2-amine CAS No. 1743-65-3

1-(4-Chlorophenyl)-2-methylheptan-2-amine

Katalognummer: B14019646
CAS-Nummer: 1743-65-3
Molekulargewicht: 239.78 g/mol
InChI-Schlüssel: DFPXTQZUXRRBET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-methylheptan-2-amine is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a heptan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylheptan-2-amine can be synthesized through several methods. One common approach involves the alkylation of 4-chlorobenzyl cyanide with 2-methylheptan-2-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The resulting intermediate is then subjected to hydrolysis to yield the desired amine.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity. Catalysts and automated systems are employed to control temperature, pressure, and reaction time, thereby enhancing efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-2-methylheptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-2-methylheptan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-methylheptan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Chlorophenyl)-2-methylpentan-2-amine
  • 1-(4-Chlorophenyl)-2-methylhexan-2-amine
  • 1-(4-Chlorophenyl)-2-methylbutan-2-amine

Uniqueness: 1-(4-Chlorophenyl)-2-methylheptan-2-amine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its longer carbon chain compared to similar compounds may influence its reactivity, solubility, and interaction with biological targets.

Eigenschaften

CAS-Nummer

1743-65-3

Molekularformel

C14H22ClN

Molekulargewicht

239.78 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-methylheptan-2-amine

InChI

InChI=1S/C14H22ClN/c1-3-4-5-10-14(2,16)11-12-6-8-13(15)9-7-12/h6-9H,3-5,10-11,16H2,1-2H3

InChI-Schlüssel

DFPXTQZUXRRBET-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)(CC1=CC=C(C=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.